4,6-dichloro-5-methyl-2-(pyridin-2-yl)pyrimidine
Overview
Description
4,6-Dichloro-5-methyl-2-(pyridin-2-yl)pyrimidine is an aromatic heterocyclic compound that belongs to the pyrimidine family Pyrimidines are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
Pyrimidine derivatives are known to interact with a variety of biological targets, including enzymes, receptors, and proteins involved in cellular signaling .
Mode of Action
It’s known that pyrimidine derivatives can undergo various chemical reactions, such as suzuki–miyaura cross-coupling , which involves the formation of carbon-carbon bonds. This reaction is facilitated by a transition metal catalyst and involves the transfer of organic groups from boron to palladium .
Biochemical Pathways
For instance, they can participate in the Suzuki–Miyaura cross-coupling reaction, a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Result of Action
It’s known that pyrimidine derivatives can undergo various chemical reactions, leading to the formation of new compounds . These new compounds can have different biological activities, potentially leading to various cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-dichloro-5-methyl-2-(pyridin-2-yl)pyrimidine typically involves the reaction of 2-chloropyridine with 4,6-dichloro-5-methylpyrimidine under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which is known for its mild reaction conditions and high yield .
Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of catalysts like palladium on carbon (Pd/C) and bases such as sodium carbonate (Na2CO3) in solvents like dioxane is common .
Chemical Reactions Analysis
Types of Reactions: 4,6-Dichloro-5-methyl-2-(pyridin-2-yl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with different nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Cross-Coupling Reactions: It participates in Suzuki-Miyaura and other cross-coupling reactions.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4).
Cross-Coupling: Palladium catalysts and bases like Na2CO3 in solvents like dioxane.
Major Products: The major products depend on the type of reaction. For example, substitution reactions yield various substituted pyrimidines, while cross-coupling reactions produce biaryl compounds .
Scientific Research Applications
4,6-Dichloro-5-methyl-2-(pyridin-2-yl)pyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
- 2,4-Dichloro-6-methylpyrimidine
- 4,6-Dichloropyrimidine
- 2,4-Dichloro-5-methylpyrimidine
Comparison: 4,6-Dichloro-5-methyl-2-(pyridin-2-yl)pyrimidine is unique due to the presence of the pyridin-2-yl group, which enhances its biological activity and makes it a valuable compound in medicinal chemistry. Compared to similar compounds, it exhibits higher potency and selectivity in certain biological assays .
Properties
IUPAC Name |
4,6-dichloro-5-methyl-2-pyridin-2-ylpyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2N3/c1-6-8(11)14-10(15-9(6)12)7-4-2-3-5-13-7/h2-5H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKQVGLLABJUKGW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1Cl)C2=CC=CC=N2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40476629 | |
Record name | Pyrimidine, 4,6-dichloro-5-methyl-2-(2-pyridinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40476629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10198-77-3 | |
Record name | Pyrimidine, 4,6-dichloro-5-methyl-2-(2-pyridinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40476629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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